2-(4-Hydroxyphenyl)ethyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)ethyl chloroacetate is an organic compound that features a chloroacetate group attached to a 2-(4-hydroxyphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)ethyl chloroacetate typically involves the esterification of 2-(4-hydroxyphenyl)ethanol with chloroacetic acid or its derivatives. One common method is to react 2-(4-hydroxyphenyl)ethanol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)ethyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(4-hydroxyphenyl)ethanol and chloroacetic acid.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions.
Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted esters or amides.
Ester hydrolysis: Products are 2-(4-hydroxyphenyl)ethanol and chloroacetic acid.
Oxidation: Products include 2-(4-hydroxyphenyl)acetaldehyde or 2-(4-hydroxyphenyl)acetone.
Scientific Research Applications
2-(4-Hydroxyphenyl)ethyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)ethyl chloroacetate involves its interaction with nucleophiles and enzymes. The chloroacetate group can undergo nucleophilic substitution, leading to the formation of various derivatives. In biological systems, the compound can be hydrolyzed by esterases to release 2-(4-hydroxyphenyl)ethanol, which can then participate in further metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the 4-hydroxyphenyl group.
Methyl chloroacetate: Similar in structure but has a methyl ester instead of an ethyl ester.
2-(4-Hydroxyphenyl)ethyl acetate: Similar but lacks the chloro group.
Uniqueness
2-(4-Hydroxyphenyl)ethyl chloroacetate is unique due to the presence of both a hydroxyphenyl group and a chloroacetate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
62100-14-5 |
---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethyl 2-chloroacetate |
InChI |
InChI=1S/C10H11ClO3/c11-7-10(13)14-6-5-8-1-3-9(12)4-2-8/h1-4,12H,5-7H2 |
InChI Key |
IHWAIABMEONPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.